molecular formula C15H11ClN2O2 B14236573 1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole CAS No. 348111-47-7

1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole

Cat. No.: B14236573
CAS No.: 348111-47-7
M. Wt: 286.71 g/mol
InChI Key: KVZQJGWKZDPSBM-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a chlorophenyl group and a nitro group attached to the indole ring, making it a unique and potentially bioactive molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole typically involves the condensation of 4-chlorobenzyl chloride with 5-nitroindole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 1-[(4-Chlorophenyl)methyl]-5-amino-1H-indole.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

    Oxidation: Oxindole derivatives.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive nature.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Uniqueness: 1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole is unique due to the presence of both the chlorophenyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

348111-47-7

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-nitroindole

InChI

InChI=1S/C15H11ClN2O2/c16-13-3-1-11(2-4-13)10-17-8-7-12-9-14(18(19)20)5-6-15(12)17/h1-9H,10H2

InChI Key

KVZQJGWKZDPSBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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